Dimyristoylphosphatidylcholine, DL-

Membrane Biophysics Liposome Formulation Phase Behavior

Natural lipid extracts introduce batch variability in membrane studies. DL-DMPC (CAS 18656-38-7), a synthetic racemic phosphatidylcholine (C14:0), provides a defined Tm of 24°C for precise phase control. • Fluid-phase bilayers at ambient temp. enable ion permeability assays without pore-forming proteins. • Cost-effective racemic (DL-) form; bilayer structure matches chiral form in ripple phase. • Synthetic origin ensures lot-to-lot reproducibility unmatched by natural extracts.

Molecular Formula C36H72NO8P
Molecular Weight 677.9 g/mol
CAS No. 18656-38-7
Cat. No. B098192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimyristoylphosphatidylcholine, DL-
CAS18656-38-7
Synonyms1,2 Dimyristoyl glycero 3 phosphorylcholine
1,2 Ditetradecanoyl glycero 3 phosphocholine
1,2 Ditetradecyl glycero 3 phosphocholine
1,2-Dimyristoyl-glycero-3-phosphorylcholine
1,2-Ditetradecanoyl-glycero-3-phosphocholine
1,2-Ditetradecyl-glycero-3-phosphocholine
Dimyristoyllecithin
Dimyristoylphosphatidylcholine
DMCP
DMPC
Molecular FormulaC36H72NO8P
Molecular Weight677.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
InChIKeyCITHEXJVPOWHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-DMPC Procurement & Differentiation Guide


Dimyristoylphosphatidylcholine, DL- (DL-DMPC) is a synthetic, racemic, saturated phospholipid with two 14-carbon myristoyl chains (C14:0) esterified to a glycerol backbone and a phosphocholine headgroup [1]. As a zwitterionic phosphatidylcholine, it carries no net charge at physiological pH and serves as a simplified, well-defined mimic of eukaryotic plasma membrane outer leaflets [2]. Its synthetic origin and defined acyl chain composition ensure batch-to-batch reproducibility, distinguishing it from natural lipid extracts and making it a reliable component for applications demanding precise physicochemical control .

1
Synthetic, racemic DL- phospholipid with defined C14:0 myristoyl chains.
2
Zwitterionic phosphatidylcholine – net neutral at physiological pH.
3
Batch-to-batch reproducibility; suitable as simplified eukaryotic membrane mimic.
Synthetic origin ensures defined acyl chain composition.

Why DL-DMPC Substitution Fails


Substituting DL-DMPC with a seemingly similar phosphatidylcholine, such as DPPC (C16:0) or DSPC (C18:0), leads to fundamentally different experimental outcomes due to a quantifiable divergence in key physicochemical properties. The gel-to-liquid crystalline phase transition temperature (Tm) is directly governed by acyl chain length, shifting from 24°C for DMPC to 41°C for DPPC [1]. This difference dictates whether a bilayer is in a fluid (liquid-crystalline) or gel phase at standard physiological or experimental temperatures (e.g., 37°C), critically impacting membrane fluidity, permeability, and the behavior of reconstituted membrane proteins [2]. Furthermore, the racemic (DL-) nature of this specific product (CAS 18656-38-7) ensures a consistent mixture of stereoisomers, while structurally, its achiral bilayer ripple phase is identical to the chiral (sn-glycero-3-) form [3], providing a cost-effective and structurally relevant alternative for studies where enantiomeric purity is not required.

Acyl chain length mismatch DPPC (C16) or DSPC (C18) shift the main phase transition temperature, altering membrane fluidity at 37°C.
Racemic mixture vs. enantiopure form DL-DMPC provides a consistent stereoisomer mixture; studies requiring enantiopure sn-glycero-3-PC may not accept this product.
Lipid unsaturation impacts stability Unsaturated lipids (e.g., POPC) show lower mechanical stability in nanodisc platforms compared to saturated DMPC.

DL-DMPC Quantitative Evidence Guide


Phase Transition Temperature

The gel-to-liquid crystalline phase transition temperature (Tm) is a fundamental determinant of membrane fluidity. DMPC exhibits a Tm of 24°C, positioning it between the higher-melting DPPC (41°C) and DSPC (higher than 37°C), and the lower-melting DLPC (7°C) [1][2]. This intermediate value is directly related to its 14-carbon acyl chains, which are shorter than those of DPPC (C16:0) and DSPC (C18:0), and longer than those of DLPC (C12:0) [1]. The 24°C Tm means DMPC bilayers are in a fluid phase at physiological temperature (37°C), in contrast to DPPC and DSPC which are in the gel phase under the same conditions [2].

Phase Transition
Cross-study comparable
Tm = 24 °C
Fluid bilayer at 37°C, unlike DPPC (41°C) or DSPC.
Raman / DSC, pure vesicles. Reported 17°C lower than DPPC.
Membrane Biophysics Liposome Formulation Phase Behavior

Drug Release Kinetics

The phase state dictated by the Tm has a direct and quantifiable impact on the stability of liposomal formulations. A comparative study using inulin-loaded liposomes showed that DMPC formulations (Tm=24°C) had the lowest drug retention at 37°C, losing 46.2% of the encapsulated drug within the first 15 minutes. In contrast, DSPC liposomes (Tm >37°C) retained 85.2% of the drug after 48 hours at the same temperature, while DPPC liposomes (Tm=41°C) retained 60.8% after 24 hours [1].

Drug Release
Head-to-head
DMPC: 53.8% retention (15 min)
DSPC: 85.2% (48 h)
Rapid release profile supports triggered-delivery research.
Inulin-loaded liposomes, 21% cholesterol, PBS pH 7.4.
Liposome Stability Drug Delivery Controlled Release

NO Liposome Encapsulation Efficiency

In a separate study focusing on nitric oxide (NO) delivery, the encapsulation efficiency of DMPC liposomes was quantified and compared to DPPC and DSPC formulations. DMPC exhibited an intermediate encapsulation efficiency of 30.3 ± 1.5%. This was lower than DPPC (33.4 ± 3.1%) but comparable to DSPC (32.2 ± 2.7%). Notably, the size and polydispersity of the resulting liposomes varied significantly between the lipids, with DMPC (236 ± 44 nm) being smaller than DSPC (340 ± 77 nm) but larger than DPPC (203 ± 33 nm) [1].

Encapsulation
Head-to-head
DMPC: 30.3%
DPPC: 33.4% · DSPC: 32.2%
Competitive encapsulation; vesicle size differs (DMPC ~236 nm).
NO-loaded liposomes; size and polydispersity critical for downstream use.
Encapsulation Efficiency Nanomedicine Liposome Formulation

Bilayer Permeability & Ion Transfer

The fluidity of the DMPC bilayer at room temperature (where it is near its Tm) results in quantifiable differences in permeability. In a study using Raman microscopy to monitor ion leakage from vesicles, both DMPC and DLPC vesicles permitted rapid perchlorate anion transfer across the bilayer. In contrast, vesicles made from DPPC (Tm=41°C) and DOPC (Tm=-20°C) exhibited no detectable anion transfer under identical room temperature conditions [1]. This indicates that the intermediate Tm of DMPC places it in a unique permeability regime, likely due to the coexistence of gel and liquid-crystalline domains that create transient defects [1].

Ion Permeability
Head-to-head
DMPC: rapid anion transfer
DPPC/DOPC: no transfer
Permeable at room temperature; suitable for ion-leakage models.
Raman microscopy, 0.6 µm vesicles, ~23-25°C.
Membrane Permeability Ion Transport Model Membranes

Lipid-Protein Nanodisc Stability

The choice of lipid in lipid-protein nanodiscs (LPNs) influences nanodisc stability during co-translational protein incorporation. A comparative study showed that LPNs composed of the saturated DMPC remained intact during the cell-free synthesis of integral membrane proteins (IMPs). In contrast, LPNs made with the unsaturated lipid POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) underwent partial disintegration under the same experimental conditions [1]. This difference is attributed to the higher order and tighter packing of saturated acyl chains, which confers greater mechanical stability to the nanodisc [1].

Nanodisc Stability
Head-to-head
DMPC LPNs: intact
POPC LPNs: partial disintegration
Higher structural integrity in co-translational IMP incorporation.
Cell-free synthesis, saturated chains confer mechanical stability.
Membrane Protein Reconstitution Nanodiscs Cell-Free Expression

Bilayer Thickness & Area per Lipid

The geometric parameters of DMPC bilayers have been precisely determined. At 30°C (above its Tm), the bilayer thickness (dh) is 44.5 ± 0.3 Å, and the area per lipid molecule (AL) is 58.9 ± 0.8 Ų, as measured by small-angle neutron scattering (SANS) [1]. These values serve as benchmarks for the fluid phase of a saturated C14 lipid. While direct cross-study comparisons for these specific parameters are complex due to varying methodologies, these numbers provide a class-level reference: longer-chain saturated lipids (e.g., DSPC) are expected to have thicker bilayers and smaller area per lipid, while shorter-chain (e.g., DLPC) or unsaturated lipids (e.g., POPC) will have thinner bilayers and larger area per lipid [2].

Bilayer Geometry
Class-level inference
dh = 44.5 Å · AL = 58.9 Ų
Benchmark for fluid-phase saturated C14 bilayers.
SANS at 30°C; longer chains increase thickness, reduce area per lipid.
Bilayer Structure Lipid Packing SANS

DL-DMPC Application Scenarios


Triggered Rapid-Release Liposomes

When designing a liposomal drug delivery system where a rapid, burst release of the payload at body temperature is desired, DMPC is the optimal choice among saturated phosphatidylcholines. As demonstrated in head-to-head studies, DMPC liposomes (Tm=24°C) release encapsulated drug significantly faster at 37°C than DPPC or DSPC formulations [1]. For instance, DMPC vesicles released 46.2% of their inulin cargo in just 15 minutes, compared to DSPC's 85.2% retention over 48 hours [1]. This makes DMPC ideal for applications such as thermosensitive liposomes for localized hyperthermia-triggered release, or for rapidly delivering a therapeutic agent at the site of administration.

Permeability Model Membrane

For research requiring a fluid-phase bilayer model at room temperature (~23-25°C) that is permeable to ions, DMPC is a uniquely suitable candidate. Its Tm of 24°C places it in a mixed-phase or highly dynamic state at ambient temperatures, which has been shown to permit rapid ion transfer, unlike the more rigid DPPC or DOPC bilayers which are impermeable under the same conditions [2]. This property makes DMPC membranes a valuable tool for investigating the passive diffusion of ions or small molecules across lipid bilayers without the need for pore-forming proteins or peptides, providing a controlled baseline for permeability assays.

Nanodisc Scaffold for Membrane Proteins

In cell-free expression systems for producing and studying integral membrane proteins (IMPs), DMPC-based lipid-protein nanodiscs (LPNs) provide a stable and structurally defined lipid environment. Comparative studies have shown that DMPC LPNs maintain their structural integrity during the co-translational incorporation of IMPs, whereas LPNs made with unsaturated lipids like POPC can partially disintegrate [3]. This enhanced stability, combined with the lower cost of synthetic, racemic DMPC compared to chirally pure or complex lipid mixtures, makes it a highly efficient and reproducible platform for structural biology, NMR spectroscopy, and drug screening assays involving membrane protein targets.

Biophysical Benchmarking & Modeling

The precisely defined physical parameters of DMPC bilayers—including a Tm of 24°C [2], an area per lipid of 58.9 Ų, and a bilayer thickness of 44.5 Å [4]—establish it as a canonical reference standard in membrane biophysics. Its well-characterized nature allows it to serve as a benchmark for computational molecular dynamics simulations and for calibrating biophysical instruments such as surface plasmon resonance (SPR) biosensors [5]. Furthermore, the racemic mixture (DL-) has been shown to produce a bilayer structure in the ripple phase that is indistinguishable from the chiral (sn-glycero-3-) form [6], allowing for cost savings on procurement without compromising structural fidelity in many model membrane studies.

Application
Selection Property
Validation Focus
Triggered-release liposome research
Fluid bilayer at 37°C
Rapid payload release kinetics
Ion permeability model membranes
Intermediate Tm enables dynamic phase near room temperature
Passive ion transfer and leakage assays
Membrane protein nanodisc platforms
Saturated chain stability in co-translational systems
Nanodisc structural integrity
Biophysical model membrane studies
Precisely characterized geometric parameters
Computational and SPR calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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